molecular formula C10H15N5O10P2 B100840 Adenosine 5'-diphosphate CAS No. 17791-27-4

Adenosine 5'-diphosphate

Cat. No.: B100840
CAS No.: 17791-27-4
M. Wt: 427.2 g/mol
InChI Key: XTWYTFMLZFPYCI-KQYNXXCUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine-5’-diphosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of ATP synthases to convert adenosine triphosphate to adenosine-5’-diphosphate . Another method includes the use of chemicals to catalyze the breakdown of nicotinamide adenine dinucleotide or related precursors .

Industrial Production Methods: Industrial production of adenosine-5’-diphosphate often involves large-scale enzymatic synthesis due to its efficiency and specificity. The process typically includes the use of ATP synthases and other enzymes to facilitate the conversion of adenosine triphosphate to adenosine-5’-diphosphate .

Chemical Reactions Analysis

Types of Reactions: Adenosine-5’-diphosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis .

Common Reagents and Conditions:

Major Products:

    Adenosine triphosphate: Formed through phosphorylation.

    Adenosine monophosphate: Formed through dephosphorylation.

    Inorganic phosphate: A by-product of hydrolysis.

Comparison with Similar Compounds

Uniqueness: Adenosine-5’-diphosphate is unique in its ability to act as both a donor and acceptor of phosphate groups, making it a central player in cellular energy transfer. Its role in platelet activation and interaction with specific purinergic receptors also distinguishes it from other similar compounds .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWYTFMLZFPYCI-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883210
Record name Adenosine 5′-(trihydrogen diphosphate)
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Molecular Weight

427.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name ADP
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CAS No.

58-64-0
Record name 5′-ADP
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Record name Adenosine diphosphate
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Record name Adenosine disphosphate
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Record name Adenosine 5'-(trihydrogen diphosphate)
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Record name Adenosine 5′-(trihydrogen diphosphate)
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Record name Adenosine 5'-(trihydrogen diphosphate)
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Record name ADENOSINE DIPHOSPHATE
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Record name ADP
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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